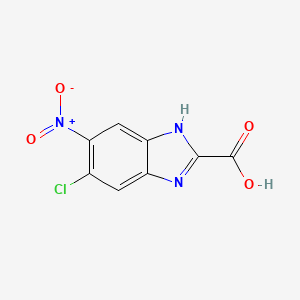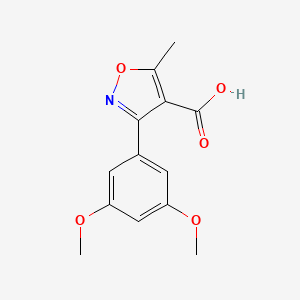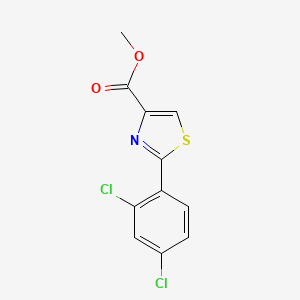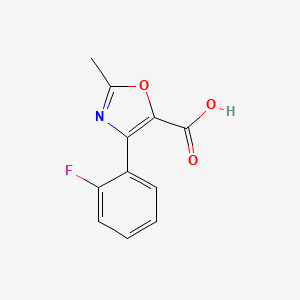
4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-fluorobenzoyl chloride with an appropriate amine can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The oxazole ring and carboxylic acid group also contribute to the compound’s overall activity by influencing its chemical reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)-1,3-oxazole-5-carboxylic acid: Lacks the methyl group at the 2-position.
2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid: Lacks the fluorine atom on the phenyl ring.
4-(2-Chlorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
4-(2-Fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8FNO3 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-6-13-9(10(16-6)11(14)15)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
InChI Key |
FVIXYJJJKZTCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


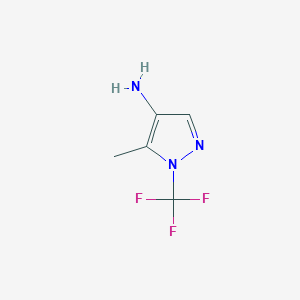
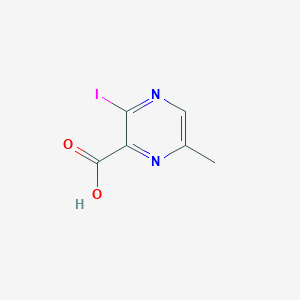


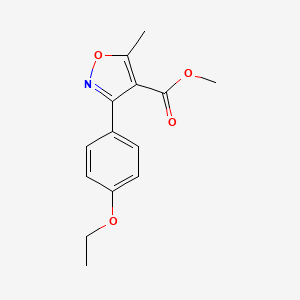
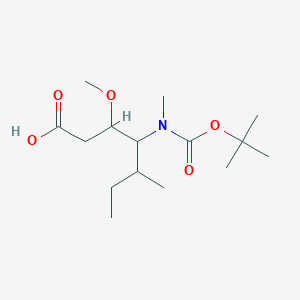
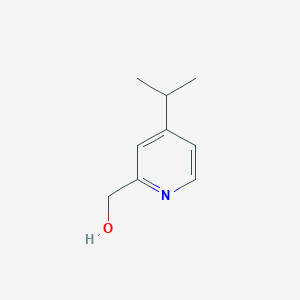

![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)

